molecular formula C9H6ClFN2O B13618655 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine

Cat. No.: B13618655
M. Wt: 212.61 g/mol
InChI Key: FTEKMGCHYNAGJG-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H6ClFN2O. It is part of the isoxazole family, which is known for its significant presence in various pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different functional groups onto the isoxazole ring.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2

InChI Key

FTEKMGCHYNAGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)N)F

Origin of Product

United States

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